
(9H-Fluoren-9-il)metil 2-oxopirrolidina-1-carboxilato
Descripción general
Descripción
“(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate” is an organic compound . It has a molecular formula of C19H15NO5 . It is commonly used in peptide synthesis in solid-phase synthesis .
Synthesis Analysis
The specific synthetic method may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 307.35 . It has good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and chloroform .Aplicaciones Científicas De Investigación
Síntesis de Péptidos en Fase Sólida (SPPS)
N-FMOC-2-Pirrolidinona: se utiliza ampliamente en SPPS, donde actúa como un grupo protector Nα para los aminoácidos. El grupo Fmoc es lábil a las bases y se puede eliminar en condiciones básicas suaves, lo cual es crucial para la construcción paso a paso de cadenas peptídicas en un soporte sólido . Este método ha revolucionado la síntesis de péptidos y proteínas, permitiendo la creación de moléculas biológicas complejas para uso terapéutico.
Síntesis de Moléculas Bioactivas
El núcleo pirrolidinona es un motivo estructural clave en muchas moléculas bioactivasN-FMOC-2-Pirrolidinona se utiliza como un bloque de construcción en la síntesis de diversos agentes farmacéuticos, mostrando una amplia gama de actividades biológicas, incluyendo propiedades antibacterianas, antifúngicas, anticancerígenas y anticonvulsivas .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate, also known as N-FMOC-2-Pyrrolidinone, is the amino group in peptide synthesis . The compound acts as a protecting group for the amino functionality during peptide synthesis .
Mode of Action
(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate interacts with its targets by forming a covalent bond with the amino group in the peptide chain . This interaction protects the amino group from unwanted side reactions during the synthesis process .
Biochemical Pathways
The compound affects the peptide synthesis pathway. It is used in the step of adding amino acids to a growing peptide chain. By protecting the amino group, it ensures that the peptide chain grows in the desired sequence without disruption from side reactions .
Pharmacokinetics
It is known to be stable at room temperature, which suggests it has good stability and shelf-life .
Result of Action
The molecular effect of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate’s action is the successful synthesis of peptides with the correct sequence . On a cellular level, these peptides can then go on to perform their intended functions, whether that be as enzymes, hormones, or other types of proteins.
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate. For instance, it is stable at room temperature, suggesting that it can withstand typical laboratory conditions . .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEFVOAGFGOPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)
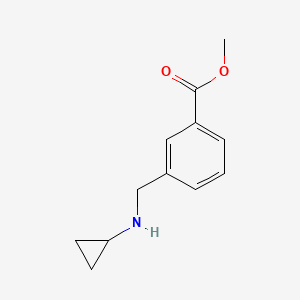
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)
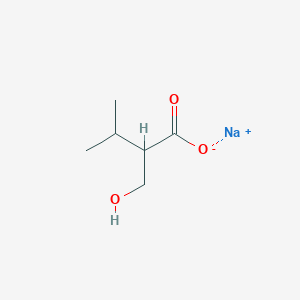
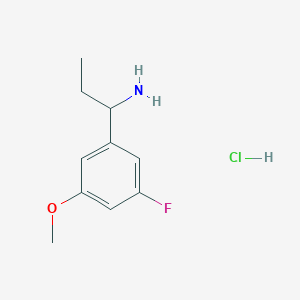
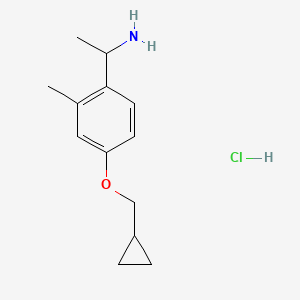
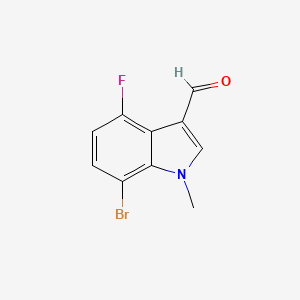
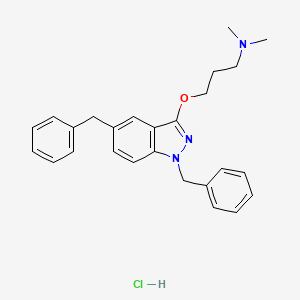
![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
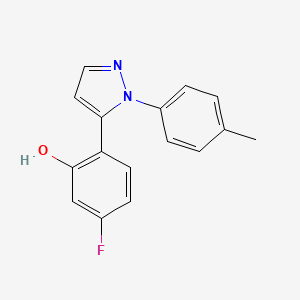

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)